Cas no 607-19-2 (3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
607-19-2 structure
Product Name:3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No:607-19-2
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD01534101
CID:953393
PubChem ID:344385
Update Time:2025-07-23

3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-Methylquinazoline-2,4(1H,3H)-dione
    • 3-methyl-1H-quinazoline-2,4-dione
    • 1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-quinazoline
    • 2,4(1H,3H)-Quinazolinedione,3-methyl
    • 2,4-dioxo-3-methyl-1,2,3,4-tetrahydroquinazoline
    • 3-methyl-1,3-dihydroquinazoline-2,4-dione
    • 3-Methyl-2,4(1H,3H)-quinazolinedione
    • 3-methyl-2,4-dioxo-1,3-dihydroquinazoline
    • 3-methylquinazolin-2,4-(1H,3H)dione
    • 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • STL139321
    • NSC-401253
    • DB-087541
    • G29874
    • MFCD01534101
    • AKOS000118195
    • 3-methyl-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline
    • AKOS022111891
    • BS-13776
    • Z164707292
    • 3-Methyl-2,4(1H,3H)- Quinazolinedione
    • EN300-23764
    • SCHEMBL430775
    • 3-Methyl-2,3H)-quinazolinedione
    • BDBM50595378
    • 2-hydroxy-3-methylquinazolin-4(3H)-one
    • 2,3H)-Quinazolinedione, 3-methyl-
    • STL258924
    • 607-19-2
    • CS-0212974
    • CHEMBL5204663
    • DTXSID10322447
    • NSC401253
    • 2,4(1H,3H)-Quinazolinedione, 3-methyl-
    • quinazoline-2,4(1H,3H)-dione, 3-methyl-
    • ALBB-019528
    • MDL: MFCD01534101
    • Inchi: 1S/C9H8N2O2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13)
    • InChI Key: LFGZKCYBINPOTA-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2NC(N1C)=O

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • PSA: 54.86000
  • LogP: 0.22680

3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Introduction to 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No: 607-19-2)

3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound with significant pharmacological interest, particularly in the field of medicinal chemistry. Its molecular structure, featuring a tetrahydroquinazoline core with a methyl substituent and two carbonyl groups at the 2 and 4 positions, makes it a versatile scaffold for drug discovery. The compound (CAS No: 607-19-2) has garnered attention due to its potential biological activities and its role as a precursor in synthesizing more complex molecules. This article explores the chemical properties, synthetic pathways, and recent applications of 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, emphasizing its relevance in modern pharmaceutical research.

The chemical formula of 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is C₉H₉NO₂. The presence of two adjacent carbonyl groups (keto groups) at the 2 and 4 positions of the tetrahydroquinazoline ring introduces reactivity that can be exploited in various synthetic transformations. This reactivity is particularly useful in forming amide bonds or participating in condensation reactions with amines or hydrazines. The methyl group at the 3-position adds another layer of structural complexity, influencing both the electronic properties and steric environment of the molecule.

One of the key aspects of 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is its role as an intermediate in the synthesis of more complex bioactive molecules. The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds. For instance, derivatives of tetrahydroquinazolines have been investigated for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The keto groups in 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione provide opportunities for further functionalization through reactions such as Michael additions or condensation with hydroxylamine derivatives.

Recent research has highlighted the importance of 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione in developing novel therapeutic agents. A notable area of interest is its application in the synthesis of small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that disrupt these interactions, researchers aim to develop new treatments with fewer side effects compared to traditional small molecule drugs. The structural features of 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione make it an attractive candidate for such applications.

In addition to its role as a synthetic intermediate, 3-methyl-1 , ,strong>, , ,strong>, >t>e>r>a>h>ydro>q>u>in>a>z>o>li>ne

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